5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride
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Overview
Description
5,5-Difluoro-1-azaspiro[55]undecane hydrochloride is a chemical compound with the molecular formula C10H18ClF2N It is part of the spirocyclic compounds family, which are characterized by a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the use of olefin metathesis reaction on a Grubbs catalyst. This method, although effective, is complex and expensive to reproduce .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the complexity of the synthetic routes suggests that large-scale production would require careful optimization of reaction conditions and the use of specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: Its unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but with different substituents.
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with potential medicinal applications.
Uniqueness
5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,5-difluoro-1-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)7-4-8-13-9(10)5-2-1-3-6-9;/h13H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOOJOODACZKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCCN2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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